

physical properties of (S)-2-Chloro-4-methylvaleric acid

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Compound of Interest

Compound Name: (S)-2-Chloro-4-methylvaleric acid

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An In-depth Technical Guide to the Physical Properties of **(S)-2-Chloro-4-methylvaleric Acid**

Authored by a Senior Application Scientist

This document provides a detailed examination of the physical and chemical properties of **(S)-2-Chloro-4-methylvaleric acid**, a significant chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core data with the underlying scientific principles governing its behavior and measurement.

Introduction and Strategic Importance

(S)-2-Chloro-4-methylvaleric acid, also known by its IUPAC name (2S)-2-chloro-4-methylpentanoic acid, is a halogenated derivative of valeric acid.^{[1][2]} Its importance in the pharmaceutical and fine chemical industries stems from the chiral center at the C2 position. This specific stereoisomer serves as a valuable intermediate for the asymmetric synthesis of complex target molecules, where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application in process development, purification, and formulation.

Core Physical and Chemical Properties

The fundamental characteristics of **(S)-2-Chloro-4-methylvaleric acid** are summarized below. These values are critical for predicting its behavior in various solvents, thermal conditions, and reaction environments.

Property	Value	Source(s)
IUPAC Name	(2S)-2-chloro-4-methylpentanoic acid	[1] [2]
CAS Number	28659-81-6	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1] [2] [3] [4] [5]
Molecular Weight	150.60 g/mol	[1] [2] [5]
Appearance	Colorless to light yellow/orange clear liquid	[6]
Boiling Point	228.0 ± 13.0 °C at 760 mmHg; 126 °C (at reduced pressure)	[2] [3]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	91.7 ± 19.8 °C	[3]
Purity (Typical)	>97.0%	
InChIKey	CBQBIPRPIHIKPW-YFKPBVRVSA-N	[1] [2] [7]
Canonical SMILES	CC(C)CC(C(=O)O)Cl	[2] [5]

In-Depth Analysis of Key Properties Stereochemistry and Molecular Structure

The defining feature of this molecule is its chirality. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral carbon (C2), which bears the chlorine atom. This stereochemical purity is crucial, as the corresponding (R)-enantiomer may exhibit different or even undesirable biological activity in a final drug product. The structural integrity and enantiomeric purity are typically confirmed using chiral chromatography and polarimetry.

Thermal Properties: Boiling and Flash Points

The boiling point of approximately 228 °C at atmospheric pressure indicates moderate volatility for a molecule of its mass.^[3] However, the presence of the carboxylic acid group suggests that prolonged heating at this temperature could lead to decomposition or side reactions like decarboxylation. Therefore, in a laboratory or industrial setting, purification is almost always performed via vacuum distillation. The reported boiling point of 126 °C is indicative of such a procedure, though the exact pressure is not specified.^[2]

The flash point of ~92 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.^[3] This classifies it as a combustible liquid, necessitating appropriate storage and handling procedures away from ignition sources.^[8]

Solubility Profile

While quantitative solubility data is not extensively published, the molecular structure allows for reliable predictions. The molecule possesses both a polar carboxylic acid head and a nonpolar isobutyl tail.

- **Polar Solvents:** The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents like water, although this will be limited by the six-carbon backbone. Its acidity (pKa not reported, but expected to be lower than isovaleric acid due to the inductive effect of chlorine) means it will be highly soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) through deprotonation to form the carboxylate salt.
- **Organic Solvents:** It is expected to be freely soluble in a wide range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol), owing to its organic character.

Experimental Determination of Physical Properties

To ensure data integrity, the physical properties of a compound like **(S)-2-Chloro-4-methylvaleric acid** must be determined using validated experimental protocols.

Protocol: Boiling Point Determination via Vacuum Distillation

This method is chosen to prevent thermal degradation at atmospheric boiling points.

Methodology:

- Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- Sample Charging: Place the **(S)-2-Chloro-4-methylvaleric acid** sample (e.g., 10 mL) and a magnetic stir bar into the distillation flask.
- Vacuum Application: Gradually apply vacuum using a vacuum pump, protected by a cold trap. Monitor the pressure with a manometer. Aim for a stable pressure (e.g., 10 mmHg).
- Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
- Data Recording: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.
- Correction: If necessary, use a nomograph to correlate the observed boiling point at reduced pressure to the boiling point at atmospheric pressure.

Workflow Diagram:

Preparation

Assemble Short-Path Distillation Apparatus

Charge Flask with Sample & Stir Bar

Execution

Apply & Stabilize Vacuum (e.g., 10 mmHg)

Begin Stirring & Gentle Heating

Observe for Consistent Condensation & Distillation

Data Acquisition

Record Vapor Temperature & System Pressure

Correct to Atmospheric Pressure (Nomograph)

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Caption: Workflow for Boiling Point Determination.

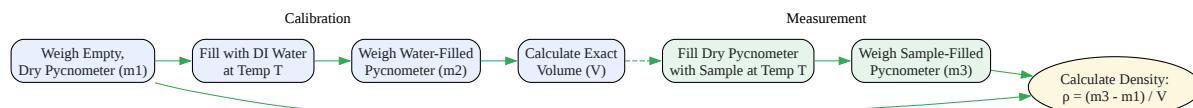
Protocol: Density Measurement Using a Pycnometer

This gravimetric method provides high accuracy for liquid density.

Methodology:

- Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m_1).
- Reference Measurement: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20 °C). Weigh the filled pycnometer (m_2). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the **(S)-2-Chloro-4-methylvaleric acid** sample at the same constant temperature.
- Final Weighing: Weigh the pycnometer filled with the sample (m_3).
- Calculation: The density (ρ) is calculated as: $\rho_{\text{sample}} = (m_3 - m_1) / ((m_2 - m_1) / \rho_{\text{water}})$.

Workflow Diagram:



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Caption: Gravimetric Density Determination Workflow.

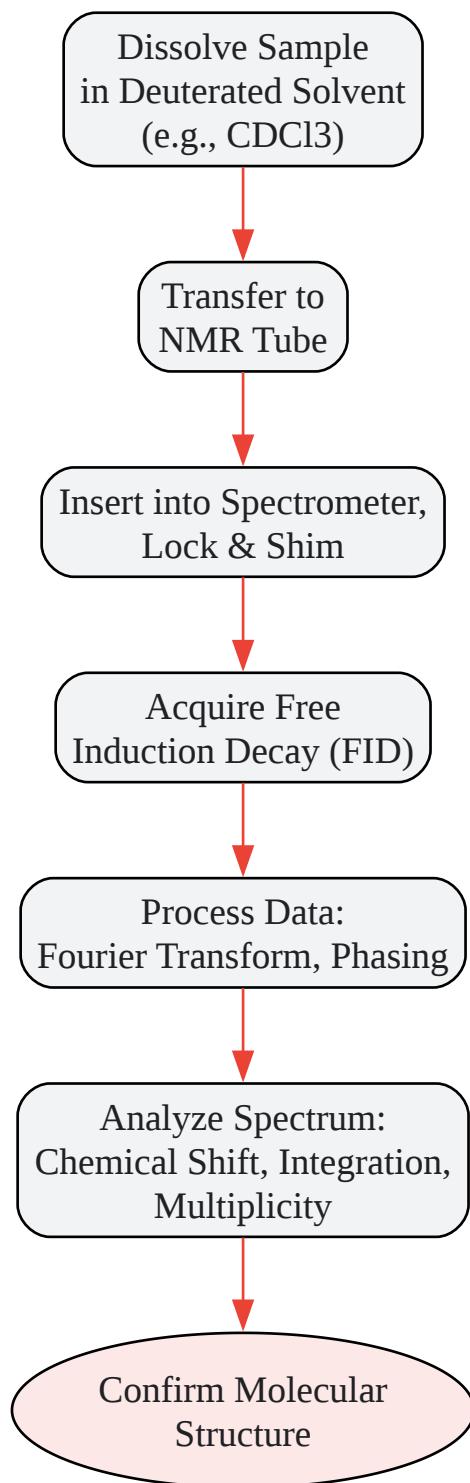
Protocol: Structural Confirmation via ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (~0.6 mL), typically Chloroform-d (CDCl_3), in a clean NMR tube.
- **Instrument Setup:** Insert the tube into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **Acquisition:** Acquire the ^1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks to determine proton ratios and analyze the chemical shifts and splitting patterns (multiplicity) to confirm the expected structure of **(S)-2-Chloro-4-methylvaleric acid**. The spectrum is expected to show characteristic signals for the methine proton at C2, the methylene protons at C3, the methine at C4, and the diastereotopic methyl groups at C5.^[7]

Workflow Diagram:



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